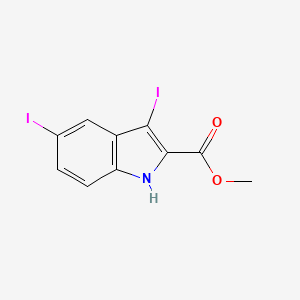

methyl 3,5-diiodo-1H-indole-2-carboxylate

描述

Significance of the Indole (B1671886) Core in Contemporary Chemical Research

The indole nucleus is a bicyclic aromatic heterocycle that is a prominent feature in a multitude of biologically active compounds. rsc.org It is a so-called "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The indole ring is present in the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. This inherent biological relevance has made the indole scaffold a focal point for the development of new therapeutic agents for a variety of conditions, including cancer, inflammation, and central nervous system disorders. researchgate.net

The Indole-2-carboxylate (B1230498) Moiety as a Privileged Pharmacophore and Synthetic Template

The indole-2-carboxylate moiety, characterized by a carboxylic acid ester at the 2-position of the indole ring, serves as a key structural motif in numerous pharmacologically active molecules. orgsyn.org This functional group can act as a hydrogen bond acceptor and can be readily transformed into other functional groups, making it a versatile handle in organic synthesis. researchgate.net Indole-2-carboxamides, for instance, are a well-studied class of compounds with a range of biological activities. nih.gov The indole-2-carboxylate scaffold provides a rigid framework that can be strategically functionalized to optimize interactions with specific biological targets. orgsyn.org

Structural Context of Halogenated Indoles within Indole Chemistry

The introduction of halogen atoms onto the indole ring can significantly impact the biological activity of the resulting compounds. researchgate.net Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of the molecule. Iodinated indoles, in particular, are valuable intermediates in organic synthesis, as the iodine atom can be readily displaced or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the diversification of the indole scaffold and the creation of libraries of compounds for biological screening.

Overview of Research Trajectories for Methyl 3,5-diiodo-1H-indole-2-carboxylate and Related Derivatives

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential research trajectories. The presence of two iodine atoms at positions 3 and 5 makes it a prime candidate for further functionalization via cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. The di-iodo substitution pattern is also expected to influence its biological activity, potentially leading to the discovery of novel therapeutic agents.

Research into this compound and its derivatives would likely focus on three main areas:

Synthetic Methodology: Developing efficient and regioselective methods for the synthesis of this compound and related dihalogenated indoles.

Chemical Biology: Utilizing this compound as a scaffold for the synthesis of new bioactive molecules and as a tool to probe biological processes.

Materials Science: Investigating the potential of iodinated indoles in the development of novel organic materials with interesting electronic or photophysical properties.

Interactive Data Table: Properties of Related Indole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Methyl 1H-indole-2-carboxylate | C₁₀H₉NO₂ | 175.18 | Parent indole-2-carboxylate scaffold. |

| Methyl 3-hydroxy-1H-indole-2-carboxylate | C₁₀H₉NO₃ | 191.18 | Hydroxylated at the 3-position. nih.gov |

| 3-Methyl-1H-indole-2-carboxylic acid | C₁₀H₉NO₂ | 175.18 | Methylated at the 3-position. |

| Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | C₁₂H₁₃NO₃ | 219.24 | Hydroxylated at the 5-position and methylated at the 2-position. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 3,5-diiodo-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7I2NO2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDHHKFKQJKTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7I2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272639 | |

| Record name | Methyl 3,5-diiodo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-47-3 | |

| Record name | Methyl 3,5-diiodo-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-diiodo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3,5 Diiodo 1h Indole 2 Carboxylate

Direct Synthesis Approaches to Iodinated Indole-2-carboxylates

Direct synthesis strategies commence with an existing indole-2-carboxylate (B1230498) scaffold, upon which iodine atoms are introduced. These methods rely on the inherent electronic properties of the indole (B1671886) nucleus and the careful selection of iodinating agents and reaction conditions to control the position of substitution.

Regioselective iodination is crucial for the specific placement of iodine at the C3 and C5 positions of the indole-2-carboxylate core. The indole ring has two primary sites for electrophilic attack: the C3 position of the electron-rich pyrrole (B145914) ring and the benzenoid ring, which is less reactive. The ester group at C2 deactivates the pyrrole ring slightly, but the C3 position remains the most nucleophilic site.

Electrophilic iodination stands as a primary method for the direct synthesis of iodinated indoles. The reaction involves the attack of an electrophilic iodine species (I+) on the indole ring. The synthesis of a 3,5-diiodo derivative from an indole-2-carboxylate can be achieved in a sequential or one-pot manner.

The typical reaction proceeds via an initial iodination at the highly activated C3 position. Following this, a second iodination occurs on the benzene (B151609) ring. Due to the directing effects of the heterocyclic system, the C5 position is favored for the second substitution. A notable example involves a two-step procedure starting from ethyl 1H-indole-2-carboxylate, which first undergoes a regioselective C3, C5-bis-iodination, followed by a selective C3-dehalogenation to yield the 5-iodo product. researchgate.net To obtain the 3,5-diiodo product, this synthesis would be stopped after the first bis-iodination step.

Common electrophilic iodinating reagents are employed for this transformation, with N-Iodosuccinimide (NIS) being a frequently used, mild, and efficient option. Molecular iodine (I2) can also be used, often in the presence of an activating agent.

Table 1: Conditions for Electrophilic Iodination of Indole-2-carboxylates

| Reagent(s) | Solvent(s) | Key Features |

|---|---|---|

| N-Iodosuccinimide (NIS) | Acetonitrile, DMF | Mild conditions; often used for sequential iodination. |

| Iodine (I2) / Activator | Acetic Acid, Dichloromethane | Requires an activator (e.g., Lewis acid, oxidant) to generate I+. |

Oxidative iodination techniques utilize a combination of a simple iodide salt (e.g., KI) or molecular iodine (I2) with an oxidizing agent. acsgcipr.org The oxidant generates a highly electrophilic iodine species in situ, which can then react with the indole nucleus. This method is particularly useful for functionalizing less reactive aromatic systems.

For the synthesis of methyl 3,5-diiodo-1H-indole-2-carboxylate, a potent oxidative system is required to achieve di-iodination, especially at the less reactive C5 position. The electron-withdrawing nature of the C2-carboxylate group deactivates the benzene portion of the indole, making substitution more challenging than on an unsubstituted indole. Systems such as iodine combined with periodic acid, hydrogen peroxide, or ammonium (B1175870) peroxodisulfate can provide the necessary reactivity. acsgcipr.orgresearchgate.netmdpi.com The reaction mechanism involves the oxidation of I2 or I- to a more powerful electrophile, which subsequently attacks the indole ring at the C3 and C5 positions.

Halodecarboxylation is a process where a carboxylic acid is replaced by a halogen. nih.gov While not a direct route to this compound, as it would remove the carboxylate group, it represents a potential strategy for forming diiodoindole scaffolds from appropriately substituted indole carboxylic acids.

One relevant variant is the ipso-iododecarboxylation, where an iodine atom directly replaces a carboxyl group at the same position. This has been achieved on aromatic carboxylic acids using reagents like N-Iodosuccinimide (NIS) in the presence of a palladium catalyst. nih.gov A theoretical pathway to a 3,5-diiodoindole using this strategy could involve starting with a 5-iodo-1H-indole-2-carboxylic acid. A subsequent C3-iodination followed by a selective decarboxylation at the C2 position would be required. However, achieving such selectivity is challenging, and this route is not commonly reported for the synthesis of the target compound. This strategy is generally hampered by the need for specific precursors and the potential for side reactions.

Regioselective Iodination Protocols

Indirect Synthesis via Precursor Functionalization and Cyclization

Indirect methods involve constructing the di-iodinated indole ring from acyclic or different cyclic precursors. The most prominent of these is the Fischer indole synthesis, which allows for the incorporation of substituents on the benzene ring of the indole from the outset.

The Fischer indole synthesis is a robust and versatile method for preparing substituted indoles. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.com

To synthesize this compound via this route, a multi-step approach is employed:

Synthesis of a 5-Iodoindole (B102021) Precursor : The process begins with the synthesis of methyl 5-iodo-1H-indole-2-carboxylate. This is achieved by reacting (4-iodophenyl)hydrazine with a pyruvate (B1213749) derivative, such as methyl pyruvate. The mixture is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride), which promotes the formation of the hydrazone intermediate followed by rsc.orgrsc.org-sigmatropic rearrangement and cyclization to form the 5-iodoindole ring system. google.comnih.gov

Regioselective C3-Iodination : With the methyl 5-iodo-1H-indole-2-carboxylate precursor in hand, the final step is the introduction of the second iodine atom at the C3 position. As previously noted, the C3 position of the indole ring is highly activated towards electrophilic substitution. Treatment of the 5-iodo precursor with an electrophilic iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine, readily and selectively furnishes the desired this compound.

This indirect approach offers excellent control over the substitution pattern, as the C5-iodo substituent is incorporated from the starting arylhydrazine, and the C3-iodination is a highly predictable and high-yielding reaction.

Table 2: Indirect Synthesis via Fischer Indole Synthesis

| Step | Starting Material(s) | Key Reagent(s) | Intermediate / Product |

|---|---|---|---|

| 1 | (4-Iodophenyl)hydrazine, Methyl pyruvate | Acid catalyst (e.g., PPA, H2SO4) | Methyl 5-iodo-1H-indole-2-carboxylate |

| 2 | Methyl 5-iodo-1H-indole-2-carboxylate | N-Iodosuccinimide (NIS) | This compound |

Hemetsberger–Knittel Indole Synthesis and its Application to Indole-2-carboxylate Precursors

The Hemetsberger–Knittel synthesis is a valuable method for the preparation of indole-2-carboxylic esters. The reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which in turn is synthesized from an aromatic aldehyde and an azidoacetate. This process is known for its good yields, which are often reported to be above 70%. wikipedia.orgwikipedia.org

The general mechanism is believed to proceed through a nitrene intermediate, although the exact mechanism is not fully known. The thermal conditions promote the extrusion of dinitrogen gas, leading to the cyclization of the resulting nitrene onto the aromatic ring to form the indole structure. wikipedia.org

For the synthesis of this compound, this method would necessitate starting with 2,4-diiodobenzaldehyde. The aldehyde would first undergo a base-catalyzed condensation with methyl azidoacetate to form methyl 2-azido-3-(2,4-diiodophenyl)acrylate. Subsequent thermolysis of this intermediate would then yield the target molecule.

Table 1: Examples of Hemetsberger–Knittel Indole Synthesis Conditions and Yields

| Starting Aldehyde | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Naphthalene-2,6-dicarbaldehyde | 1. Methyl azidoacetate, NaOMe, anhyd. MeOH, <-10°C, 4h; 2. Xylene, reflux, 6h | Dimethyl 3,8-dihydroindolo[7,6-g]indole-2,7-dicarboxylate | 78% (for the intermediate vinyl azide) |

Data sourced from a study on the synthesis of dihydroindoloindole systems.

Reissert Indole Synthesis Pathways for Methoxy-Activated Analogs

The Reissert indole synthesis provides a reliable route to indole-2-carboxylic acids, which can then be esterified to the corresponding esters. The classical approach involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using reagents like zinc in acetic acid to afford the indole-2-carboxylic acid. wikipedia.org

This methodology can be adapted for the synthesis of substituted indoles, including those with methoxy (B1213986) groups, by starting with the appropriately substituted ortho-nitrotoluene. For the synthesis of this compound, a potential starting material would be 2,4-diiodo-6-nitrotoluene. Following the Reissert reaction sequence, this would yield 3,5-diiodo-1H-indole-2-carboxylic acid, which would then be esterified.

Table 2: Reissert Indole Synthesis - General Reaction Parameters

| Step | Reagents | Intermediate/Product | Notes |

|---|---|---|---|

| Condensation | o-nitrotoluene, diethyl oxalate, potassium ethoxide | Ethyl o-nitrophenylpyruvate | Potassium ethoxide generally gives better yields than sodium ethoxide. wikipedia.org |

| Reductive Cyclization | Zinc, acetic acid | Indole-2-carboxylic acid | Other reducing agents like ferrous sulfate (B86663) and ammonia (B1221849) can also be used. |

Bischler Indole Synthesis Modifications for Substituted Indoles

The Bischler indole synthesis is a versatile method that involves the reaction of an α-haloketone or α-hydroxyketone with an excess of an aniline (B41778). wikipedia.org The reaction proceeds via an α-arylaminoketone intermediate which then cyclizes under acidic conditions to form the indole. drugfuture.com While the classical conditions can be harsh and lead to low yields, modern modifications, such as the use of microwave irradiation, have been shown to improve reaction efficiency and yields. wikipedia.org

To apply this method to the synthesis of the target compound, one could envision reacting 2,4-diiodoaniline (B1347260) with a suitable α-haloketone, such as methyl 3-bromo-2-oxopropanoate. The subsequent cyclization would be expected to yield the desired this compound.

Table 3: Examples of Modified Bischler Indole Synthesis

| Aniline Derivative | α-haloketone | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Substituted anilines | α-bromoketones | Microwave, 150°C, 10 min | 2,3-disubstituted indoles | 52-75% |

Data sourced from a study on the applications of the Bischler Indole Synthesis.

Japp–Klingemann Condensation and Subsequent Cyclization for Indole-2-carboxylate Derivatives

The Japp–Klingemann reaction is a powerful tool for the synthesis of hydrazones from β-keto-acids or their esters and aryl diazonium salts. wikipedia.org These hydrazones are key intermediates in the Fischer indole synthesis, which upon treatment with an acid catalyst, cyclize to form indoles. wikipedia.org This two-step sequence is a common strategy for the preparation of indole-2-carboxylate derivatives.

For the synthesis of this compound, the process would begin with the diazotization of 2,4-diiodoaniline. The resulting diazonium salt would then be reacted with a β-ketoester, such as methyl 2-methyl-3-oxobutanoate, in a Japp–Klingemann reaction to form the corresponding hydrazone. Finally, Fischer indole synthesis of this hydrazone would yield the target di-iodinated indole-2-carboxylate.

Table 4: Japp–Klingemann/Fischer Indole Synthesis for a Dichloro-substituted Indole-2-carboxylate

| Starting Material | Key Steps | Intermediate/Product |

|---|

This example illustrates a similar synthesis of a di-halogenated indole-2-carboxylate.

Wittig Reaction and Other Olefination Strategies for Indole Precursors

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. While not a direct method for indole synthesis, the Wittig reaction can be instrumental in preparing key precursors. For instance, an ortho-haloaniline can be converted to an enamine derivative via a Wittig reaction, which can then undergo a subsequent cyclization, such as a Heck reaction, to form the indole ring.

A "Wittig–Madelung" indole synthesis has also been described, which involves the reaction of (2-aminobenzyl)triphenylphosphonium salts with acid anhydrides or chlorides. This approach facilitates the cyclization under milder conditions than the traditional Madelung synthesis.

To utilize this strategy for the synthesis of this compound, one could start with a suitably substituted aniline precursor. For example, a Wittig reaction could be employed to create a side chain that is then elaborated and cyclized to form the indole ring system.

Esterification Methods for Indole-2-carboxylic Acids

The final step in several indole syntheses, such as the Reissert synthesis, is the esterification of an indole-2-carboxylic acid. This can be readily achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Alternatively, the carboxylic acid can be converted to its acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with methanol. Another mild method involves the reaction of the carboxylic acid with an alkylating agent, such as methyl iodide, in the presence of a base.

The choice of esterification method often depends on the sensitivity of the substituents on the indole ring to the reaction conditions. For the target molecule, this compound, a standard Fischer esterification of 3,5-diiodo-1H-indole-2-carboxylic acid would likely be a suitable and efficient method.

Chemical Reactivity and Derivatization of Methyl 3,5 Diiodo 1h Indole 2 Carboxylate

Reactivity at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it susceptible to reactions with both electrophiles and bases.

N-Alkylation Reactions and Influence of Base/Solvent

N-alkylation of the indole ring is a fundamental transformation for introducing various substituents. The reaction typically involves deprotonation of the N-H bond with a base, followed by nucleophilic attack on an alkylating agent. The choice of base and solvent system is critical and significantly influences the reaction's efficiency and outcome.

Commonly, strong bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are used in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For instance, the methylation or benzylation of substituted indoles can be achieved using alkylating agents like dimethyl sulfate (B86663) or benzyl (B1604629) chloride in the presence of a base. google.comresearchgate.net The use of weaker bases is also possible, simplifying the process and leading to high yields of 80–100%. researchgate.net

The reaction conditions can be tailored to the specific substrate and alkylating agent. For example, in the N-alkylation of indoles, a water-immiscible organic solvent can be employed to facilitate the reaction even in the presence of aqueous alkali metal hydroxide solutions. google.com This approach avoids the need for strictly anhydrous conditions, which can be advantageous in large-scale synthesis.

| Alkylating Agent | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| Dimethyl Carbonate | DABCO (catalytic) | - (Neat) or DMF | Quantitative | google.com |

| Benzyl Chloride | Potassium Carbonate | DMF | High | orgsyn.org |

| Lower Dialkyl Sulfate | Caustic Alkali (30-50% aq.) | Water-immiscible organic solvent | Not specified | google.com |

N-Acylation and Protecting Group Chemistry

N-acylation is another important reaction at the indole nitrogen, often employed to install protecting groups or to introduce functionalities that modulate the electronic properties of the indole ring. Acyl groups, such as acetyl or benzoyl, can be introduced using the corresponding acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine.

Protecting the indole nitrogen is crucial in multi-step syntheses to prevent unwanted side reactions. Common N-protecting groups for indoles include sulfonyl derivatives (e.g., benzenesulfonyl, tosyl) and carbamates (e.g., Boc, Cbz). The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal. For example, benzenesulfonylation can be readily achieved using benzenesulfonyl chloride and a base. researchgate.net A method for the N-acylation of 5-substituted indoles with carboxylic acids has been described using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), which is particularly effective when an electron-withdrawing group is present at the C-5 position. researchgate.net

Reactivity at the Iodinated Positions (C3, C5)

The carbon-iodine bonds at the C3 and C5 positions of methyl 3,5-diiodo-1H-indole-2-carboxylate are key sites for diversification through metal-catalyzed cross-coupling reactions and other transformations. The differential reactivity of these positions can often be exploited for selective functionalization.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The iodinated positions of the indole are excellent electrophilic partners in these reactions.

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is well-suited for functionalizing diiodoindoles. mdpi.comchemrxiv.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. orgsyn.orgorganic-chemistry.org Studies on dihaloindoles, such as 5-bromo-3-iodoindoles, have shown that the C3-iodo substituent is generally more reactive than the C5-bromo substituent, allowing for selective Sonogashira coupling at the C3 position. thieme-connect.de This selectivity is crucial for sequential functionalization.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl halide, also catalyzed by a palladium complex. This reaction is widely used to form biaryl linkages. whiterose.ac.uk Similar to the Sonogashira reaction, selective Suzuki coupling can often be achieved at the more reactive C3-iodo position of a dihaloindole. mdpi.comthieme-connect.de However, reaction conditions such as temperature and catalyst choice can influence the selectivity, and in some cases, bis-coupling products may be observed. thieme-connect.de

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|---|

| Sonogashira | 1-Benzenesulfonyl-5-bromo-3-iodoindole | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | Selective coupling at C3 | thieme-connect.de |

| Suzuki | 1-Tosyl-5-bromo-3-iodoindole | 3-Methoxybenzeneboronic acid | Pd(PPh3)4, Na2CO3 | Selective coupling at C3, improved by lowering temperature | thieme-connect.de |

| Sonogashira | 1-Benzyl-3-iodo-1H-indole-2-carbonitriles | Various alkynes | Pd catalyst | Successful functionalization at C3 | mdpi.com |

Nucleophilic Substitution Reactions at Diiodinated Positions

While palladium-catalyzed reactions are more common, direct nucleophilic aromatic substitution (SNAr) at the halogenated positions of electron-rich systems like indole is generally challenging. The indole ring is not sufficiently electron-deficient to facilitate SNAr reactions under standard conditions. However, in highly activated systems or under specific catalytic conditions, such reactions may be possible. For instance, SNAr reactions have been demonstrated on 3,5-dihalo BODIPY dyes, which are structurally different but illustrate the potential for such transformations on halogenated aromatic cores. digitellinc.com

Reductive Dehalogenation Strategies (e.g., Zinc-mediated C3-dehalogenation)

Selective removal of one of the iodine atoms through reductive dehalogenation can be a useful synthetic strategy. This allows for the preparation of mono-iodinated indoles, which can then undergo further selective functionalization. The difference in the electronic environment of the C3 and C5 positions can be exploited to achieve regioselective dehalogenation. The C3 position of the indole ring is generally more electron-rich and sterically accessible, which can influence its reactivity in reduction reactions. While specific examples for zinc-mediated C3-dehalogenation of this compound are not detailed in the provided context, reductive cyclization of related nitro compounds using reagents like palladium on carbon with carbon monoxide is a known method in indole synthesis. orgsyn.orgorgsyn.org

Reactivity at Other Indole Ring Positions (C4, C6, C7)

The indole scaffold is an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the C3 position. researchgate.net In the case of this compound, the C3 position is substituted with an iodine atom, redirecting further reactions to other positions on the indole ring. The reactivity of the remaining positions on the benzene (B151609) portion of the indole (C4, C6, and C7) is influenced by the cumulative electronic effects of the pyrrolic nitrogen, the C2-ester group, and the iodine atoms at C3 and C5.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. Substituents can be classified as activating or deactivating and are further characterized by their directing effects (ortho-, para-, or meta-directing). wikipedia.org

In this compound, the substituents present a complex electronic landscape:

Indole Nitrogen: The lone pair of electrons on the pyrrolic nitrogen atom makes the indole ring highly electron-rich and thus highly reactive towards electrophiles. researchgate.net It strongly directs electrophilic attack to the pyrrole (B145914) ring, but with C3 blocked, its influence extends to the benzene ring.

Iodine Atoms (C3, C5): Halogens are generally deactivating substituents due to their strong inductive electron-withdrawing effect (-I). However, they are ortho-, para-directing because their lone pairs can be donated into the ring through resonance (+R effect), stabilizing the cationic intermediate (arenium ion) formed during the attack at these positions. libretexts.org

Methyl Carboxylate Group (C2): The ester group is a deactivating group due to both inductive and resonance effects (-I, -R), withdrawing electron density from the ring system.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| N-H | 1 | Activating (+R) | C3 >> C2, Benzene Ring |

| -COOCH₃ | 2 | Deactivating (-I, -R) | Meta-directing (relative to C2) |

| -I | 3 | Deactivating (-I), o,p-directing (+R) | C4, C2 (blocked) |

| -I | 5 | Deactivating (-I), o,p-directing (+R) | C4, C6 |

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles to introduce a new substituent with high regiocontrol. wikipedia.org

For this compound, several functionalities could potentially act as DMGs:

N-H Group: The indole N-H proton is the most acidic proton and will be readily removed by an organolithium base. The resulting N-anion can direct lithiation to the C7 position.

Methyl Ester Group: Carbonyl-containing groups like esters can act as DMGs, potentially directing metallation to the C3 position. However, this position is already substituted with iodine.

A significant competing reaction in this specific substrate is halogen-metal exchange. The reaction between organolithium reagents and aryl iodides is typically very fast, often occurring more rapidly than deprotonation. uwindsor.ca Therefore, treatment of this compound with a reagent like n-butyllithium would likely result in lithium-iodine exchange at either the C3 or C5 position, rather than deprotonation at C4, C6, or C7. This would generate a lithiated indole at C3 or C5, which could then react with an electrophile. Achieving selective deprotonation at C4, C6, or C7 via DoM would be challenging and would likely require specialized bases or reaction conditions designed to suppress the halogen-metal exchange pathway. harvard.edu

| Reagent | Potential Reaction Site | Reaction Type | Likely Outcome |

|---|---|---|---|

| n-BuLi, s-BuLi, or t-BuLi | N-H | Deprotonation (Acid-Base) | Highly Favorable; initial step |

| C5-I | Halogen-Metal Exchange | Highly Favorable; likely major pathway | |

| C3-I | Halogen-Metal Exchange | Highly Favorable; likely major pathway | |

| C4, C6, C7 | Directed Ortho-Metallation | Unlikely; much slower than halogen-metal exchange |

Transformations of the Methyl Ester Group

The methyl ester at the C2 position is a versatile functional group that can be converted into a variety of other functionalities, providing a key handle for the further derivatization of the molecule.

The methyl ester can be hydrolyzed to the corresponding 3,5-diiodo-1H-indole-2-carboxylic acid. This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. orgsyn.org Acid-catalyzed hydrolysis is also possible but may be less favorable for electron-rich indole systems which can be sensitive to strong acids. The resulting carboxylic acid is a valuable intermediate for further reactions, such as amidation.

The conversion of the methyl ester to an amide can be accomplished through several methods. Direct aminolysis, the reaction of the ester with an amine, typically requires high temperatures and may not be efficient. A more common and milder approach involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid as described above. Subsequently, the carboxylic acid is coupled with a primary or secondary amine using a peptide coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.govorganic-chemistry.org This method is highly efficient and proceeds under mild conditions. nih.govorganic-chemistry.org

Hydrazinolysis involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in an alcoholic solvent under reflux, to yield the corresponding acyl hydrazide (3,5-diiodo-1H-indole-2-carbohydrazide). Acyl hydrazides are stable intermediates that serve as precursors for the synthesis of various heterocyclic compounds.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, the methyl ester could be converted to other esters (e.g., ethyl, benzyl, or tert-butyl esters) by heating it in the corresponding alcohol with either an acid or a base catalyst. organic-chemistry.org For example, heating the methyl ester in excess ethanol (B145695) with a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of ethyl 3,5-diiodo-1H-indole-2-carboxylate. This reaction allows for the modification of the ester group to alter the compound's physical properties or to introduce a different protecting group. organic-chemistry.org

| Transformation | Reagents | Product |

|---|---|---|

| Hydrolysis | 1. NaOH or KOH (aq), Heat 2. H₃O⁺ | 3,5-diiodo-1H-indole-2-carboxylic acid |

| Amidation (via acid) | 1. Hydrolysis (see above) 2. R¹R²NH, Coupling Agent (e.g., HBTU) | N¹,N¹-Disubstituted-3,5-diiodo-1H-indole-2-carboxamide |

| Hydrazinolysis | N₂H₄·H₂O, Alcohol, Heat | 3,5-diiodo-1H-indole-2-carbohydrazide |

| Transesterification | R-OH, Acid or Base Catalyst, Heat | Alkyl 3,5-diiodo-1H-indole-2-carboxylate |

Structure Activity Relationship Sar Studies of Indole 2 Carboxylate Derivatives

General Principles of Indole-2-carboxylate (B1230498) Scaffold SAR

The biological activity of indole-2-carboxylate derivatives is intricately linked to the substitution pattern on the indole (B1671886) nucleus. The indole scaffold itself, particularly the NH group, can act as a hydrogen bond donor, which is crucial for molecular recognition at various receptors. The carboxamide moiety at the C2 position is also known to participate in hydrogen bonding with a variety of enzymes and proteins, often leading to inhibitory activity. nih.gov

Systematic modifications at different positions of the indole ring have revealed key insights into the SAR of this class of compounds. For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, the presence of an indole ring is preferred for maintaining high binding affinity for the allosteric site. nih.gov Research on indole-2-carboxamides as CB1 allosteric modulators has shown that modifications on the indole and phenyl rings are critical. nih.gov Specifically, an electron-donating group at the 4-position of a phenyl ring attached to the carboxamide, along with an ethylene (B1197577) linker, were found to be important for modulating activity. nih.gov

The lipophilic nature of the substituents on the indole moiety also plays a significant role in their biological activity, with more lipophilic compounds often showing enhanced activity, likely due to improved membrane permeability. nih.gov

Impact of Halogenation (Iodine) on Molecular Interactions and Potency

Halogenation of the indole ring is a common strategy to modulate the physicochemical properties and biological activity of indole-2-carboxylate derivatives. Halogens can influence a compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.

While specific studies on methyl 3,5-diiodo-1H-indole-2-carboxylate are limited, the effects of halogenation at various positions of the indole ring have been investigated for other biological targets. For instance, in the development of CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position was found to enhance potency. nih.gov Similarly, for antagonists of the N-methyl-D-aspartate (NMDA) receptor, a chloro group at the C6 position was associated with high affinity. nih.gov

Substitution at the C3 position is also critical. For HIV-1 integrase inhibitors, the introduction of a long-chain substituent at the C3 position of the indole core significantly improved activity. mdpi.com In the context of apoptosis inducers, substitution at the 3-position of the indole ring was found to be important for activity. nih.gov While these studies focus on other halogens and larger substituents, they highlight the sensitivity of biological activity to modifications at the C3 and C5 positions. The presence of a bulky iodine atom at both C3 and C5 would be expected to have a profound impact on the molecule's shape and electronic distribution, likely leading to unique interactions with biological targets.

The introduction of iodine atoms significantly increases the lipophilicity of a molecule. nih.gov Lipophilicity is a key factor that can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net An increase in lipophilicity can enhance a compound's ability to cross cell membranes and the blood-brain barrier. researchgate.net However, excessively high lipophilicity can also lead to increased plasma protein binding, reduced aqueous solubility, and non-specific toxicity. researchgate.net

Role of the Ester Moiety in Molecular Recognition

The ester moiety at the C2 position of the indole ring is a key functional group that can participate in hydrogen bonding with biological targets. The conversion of the carboxylic acid to an ester can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes. In many cases, the ester acts as a prodrug, which is hydrolyzed in vivo to the active carboxylic acid.

For some biological targets, the ester form itself is active. For example, certain ethyl 3-formyl-substituted-1H-indole-2-carboxylates have shown biological activity. nih.gov The size of the alkyl group of the ester can also influence activity. While the methyl ester is common, other esters like ethyl or isopropyl esters have also been explored in various studies. mdpi.comnih.gov The specific role of the methyl ester in this compound would depend on the specific biological target and its binding site architecture.

Influence of N1 and C3 Substituents on Biological Profiles

The substituent at the N1 position of the indole ring, or the lack thereof (an N-H group), can significantly impact the biological profile of indole-2-carboxylates. The indole N-H group can act as a hydrogen bond donor, which can be a critical interaction for receptor binding. Alkylation or acylation of the N1 position can alter this hydrogen bonding capability and introduce steric bulk, which can either enhance or diminish activity depending on the target.

Substituents at the C3 position have a profound impact on the biological activity of indole-2-carboxylates. Studies on CB1 allosteric modulators have shown that C3 alkyl groups significantly affect the allostery of the ligand. nih.gov For NMDA receptor antagonists, a polar, hydrogen-bond-accepting group at the C3 position was found to be crucial for high affinity. nih.gov For apoptosis inducers, substitution at the C3 position was also found to be important. nih.gov The introduction of a large and lipophilic iodine atom at the C3 position, as in this compound, would drastically alter the steric and electronic properties at this position, leading to a unique biological profile compared to derivatives with smaller or more flexible substituents.

Mechanistic Insights into Biological Interactions of Indole 2 Carboxylate Scaffold

Modulation of Neurotransmitter Receptors

The indole-2-carboxylate (B1230498) framework has been identified as a versatile structure capable of interacting with important receptors in the central nervous system. These interactions include both competitive and allosteric modulation, highlighting the scaffold's potential for nuanced effects on neurotransmission.

Competitive Antagonism at NMDA Receptors by Indole-2-carboxylic Acid

Derivatives of indole-2-carboxylic acid have been shown to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor by interacting with the glycine (B1666218) modulatory site. This antagonism is competitive with glycine, meaning these compounds vie with glycine for the same binding site on the receptor. Research has indicated that specific substitutions on the indole (B1671886) ring, such as a chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position, are crucial for high-affinity binding to this site. This competitive antagonism effectively inhibits NMDA receptor activation.

Inhibition of Viral Enzymes: HIV-1 Integrase Strand Transfer Inhibition

The indole-2-carboxylic acid scaffold has also emerged as a promising framework for the development of inhibitors targeting viral enzymes, specifically the HIV-1 integrase. rsc.orgrsc.orgnih.gov This enzyme is crucial for the replication of the human immunodeficiency virus (HIV) as it catalyzes the insertion of the viral DNA into the host cell's genome.

Chelation of Divalent Metal Ions (e.g., Mg²⁺) in the Active Site

The primary mechanism by which indole-2-carboxylic acid derivatives inhibit HIV-1 integrase is through the chelation of divalent magnesium ions (Mg²⁺) within the enzyme's active site. rsc.orgrsc.orgnih.gov These metal ions are essential cofactors for the catalytic activity of the integrase. The indole nucleus and the carboxyl group at the C-2 position of the scaffold can effectively bind to these two Mg²⁺ ions, disrupting the enzyme's function and preventing the strand transfer step of integration. rsc.orgnih.gov Structural optimization of this scaffold, such as the introduction of a halogenated benzene (B151609) ring at the C-6 position, has been shown to enhance the inhibitory activity, likely by improving interactions with the viral DNA. rsc.orgrsc.org

Table 2: HIV-1 Integrase Inhibition by Indole-2-carboxylic Acid Derivatives

| Compound | Key Structural Feature | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Indole-2-carboxylic acid (1) | Parent Scaffold | 32.37 rsc.org | Chelation of Mg²⁺ ions |

| 17a | C-6 Halogenated Benzene Ring | 3.11 rsc.orgrsc.org | Chelation of Mg²⁺ ions and π-π stacking with viral DNA |

| 20a | Long Branch on C-3 | 0.13 nih.gov | Chelation of Mg²⁺ ions and interaction with hydrophobic cavity |

π-Stacking Interactions with Viral DNA (dC20)

Non-covalent π-π stacking interactions are crucial for the structural stability of biological macromolecules and for the binding of ligands to their targets. mdpi.comnih.govdntb.gov.uavub.be These interactions occur between aromatic rings, such as the indole nucleus and the nitrogenous bases of DNA. quora.com The indole ring, a key component of the amino acid tryptophan, frequently participates in such interactions within DNA-protein complexes, contributing to binding and stabilization with an energy contribution that can be comparable to that of hydrogen bonds. nih.gov

While direct experimental studies on the interaction between methyl 3,5-diiodo-1H-indole-2-carboxylate and a 20-base deoxycytidine viral DNA strand (dC20) are not extensively documented in the literature, the fundamental principles of molecular interactions allow for strong inferences. Quantum chemical analyses performed on halogenated 3-methylindole (B30407) derivatives provide significant insight. mdpi.comnih.govdntb.gov.uavub.be These studies show that halogenation has a notable effect on the stability of π-π stacking. mdpi.com The stabilizing effect becomes more pronounced with heavier halogen atoms, following the trend F < Cl < Br < I. mdpi.com Specifically, the most stable stacking interaction was observed for an iodine-substituted indole dimer. mdpi.com

Given that this compound possesses two iodine atoms on its indole ring, it is predicted that this compound would engage in highly stable π-stacking interactions with the cytosine bases of a DNA strand. Cytosine is noted to be the most likely nucleobase to adopt a T-shaped stacking structure, a common arrangement in DNA-protein interactions. nih.gov Experimental studies have confirmed that a methylindole ring exhibits stronger stacking ability in a DNA duplex context than the natural purine (B94841) base adenine. The forces driving this interaction are attributed to solvophobic effects and the favorable overlap of π-orbitals. nih.gov Therefore, the di-iodinated indole scaffold is well-equipped to intercalate or bind to DNA grooves, with the iodine atoms significantly enhancing the affinity of the interaction.

Agonism of Orphan G Protein-Coupled Receptors (GPCRs)

The orphan G protein-coupled receptor 17 (GPR17) has emerged as a significant drug target, particularly for inflammatory diseases and glioblastoma. mdpi.comvub.be It is phylogenetically positioned between purinergic P2Y receptors and cysteinyl-leukotriene (CysLT) receptors. quora.com GPR17 signaling is complex; it couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, and also to Gαq proteins, which activate phospholipase C and trigger the release of intracellular calcium. quora.com

Derivatives of the indole-2-carboxylic acid scaffold have been identified as potent agonists for GPR17. A notable example is 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), which was one of the first synthetic agonists identified for this receptor. vub.benih.gov This compound and its analogs activate GPR17, initiating the downstream signaling cascades. Molecular docking studies, using homology models of GPR17 based on the related P2Y₁₂ receptor structure, have been employed to understand the molecular interactions between these indole derivatives and the receptor's binding site. mdpi.com

Intensive investigation into the structure-activity relationships (SARs) of 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives has led to the development of highly potent GPR17 agonists. mdpi.comdntb.gov.ua Studies on the lead compound, MDL29,951, established key structural requirements for receptor activation. nih.govdntb.gov.ua

Key findings from SAR studies indicate that:

Indole Core Substitutions: Modifications at the 1-, 5-, or 7-positions of the indole ring were found to be detrimental to agonist activity. nih.govdntb.gov.ua

Position 4: This position tolerates only small substituents. Larger groups lead to a decrease or complete loss of potency. vub.be

Position 6: In contrast, the 6-position can accommodate large and lipophilic residues, which often leads to an increase in potency. nih.govdntb.gov.uavub.be

These principles have guided the synthesis of new derivatives with significantly improved potency compared to the original lead compound. For instance, introducing a small fluorine atom at position 4 and a larger bromine or iodine atom at position 6 resulted in compounds with nanomolar efficacy. mdpi.comnih.govdntb.gov.ua The data below highlights some of the most potent derivatives identified.

| Compound Name | 4-Position Substituent | 6-Position Substituent | EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| MDL29,951 | Chloro | Chloro | 332 | quora.com |

| PSB-18422 | Fluoro | Bromo | 27.9 | mdpi.comnih.govdntb.gov.ua |

| PSB-18484 | Fluoro | Iodo | 32.1 | mdpi.comnih.govdntb.gov.ua |

| PSB-1767 | Chloro | Hexyloxy | 67.0 | mdpi.comnih.govdntb.gov.ua |

| PSB-17183 | H | Hexyloxy | 115 | mdpi.comnih.gov |

| PSB-1737 | H | Phenoxy | 270 | mdpi.comnih.govdntb.gov.ua |

General Pharmacological Mechanisms of Indole Derivatives

The indole scaffold is a common feature in numerous enzyme inhibitors. Its structural and electronic properties allow it to fit into active sites and disrupt catalytic activity.

Mitogen-Activated Protein Kinase 14 (MAPK14): The p38 mitogen-activated protein kinase (MAPK) is a serine/threonine kinase that plays a central role in modulating inflammatory responses. acs.org As such, its inhibition is a therapeutic strategy for inflammatory disorders. Several compounds from the indole family have demonstrated inhibitory activity against p38 MAPK in the low micromolar range. acs.org For example, [4-amino-3-(1H-indol-1-yl) phenyl] (4-hydroxyphenyl) methanone (B1245722) analogues have been investigated as p38 MAPK inhibitors. acs.org

Kynurenine (B1673888) Pathway Enzymes: The kynurenine pathway is the primary metabolic route for tryptophan degradation, and its dysregulation is implicated in neurodegenerative diseases and cancer. Several enzymes in this pathway are targets for indole-based inhibitors.

Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These are key enzymes in tryptophan metabolism. Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of both IDO1 and TDO, which is a promising strategy for tumor immunotherapy.

Kynurenine Aminotransferase-I (KAT-I): KATs are responsible for converting kynurenine to the neuroprotective metabolite kynurenic acid. While the broader kynurenine pathway is a known target for indole-based molecules, specific inhibition of KAT-I by indole-2-carboxylates requires further elucidation.

The binding of a ligand to a protein is a dynamic process that often involves changes in the conformation of both molecules. Indole derivatives utilize a range of non-covalent interactions to bind to protein targets, leading to functional modulation.

The binding process can be conceptualized through models like "induced fit," where ligand binding causes the protein to change shape, or "conformational selection," where the protein exists in an equilibrium of different conformations, and the ligand selectively binds to a specific one.

Studies on indole derivatives have revealed specific binding interactions:

Benzodiazepine Receptor (BzR): Certain indole derivatives have been shown to bind to BzR. Depending on the substitution pattern on the indole ring, the ligand can adopt different conformations (e.g., staggered or folded) within the binding site to optimize interactions. These interactions include hydrogen bonds between the indole NH or carbonyl groups and receptor sites, as well as the occupation of lipophilic pockets by the aromatic rings.

IDO1/TDO: The binding of indole-2-carboxylic acid inhibitors to these enzymes involves the indole ring establishing hydrophobic interactions with residues such as Ala150 and Phe72. Additionally, hydrogen bonds are formed, for instance, between the indole NH group and the carbonyl oxygen of Arg144 in TDO, which are crucial for binding affinity.

These binding events, driven by a combination of hydrogen bonding, hydrophobic interactions, and π-stacking, can stabilize a particular protein conformation, thereby either activating or inhibiting its biological function. The ability of proteins to adopt various conformations allows for functional diversity and the potential to bind ligands with different structures.

Computational Chemistry and Molecular Modeling of Methyl 3,5 Diiodo 1h Indole 2 Carboxylate and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) has become a popular quantum chemical method for studying indole (B1671886) derivatives due to its favorable balance between computational cost and accuracy. researchgate.net DFT calculations can elucidate the optimized geometry, vibrational frequencies, and various electronic properties of methyl 3,5-diiodo-1H-indole-2-carboxylate. researchgate.net The choice of functional and basis set, such as B3LYP with the 6-31G basis set, is crucial for obtaining reliable results that correlate well with experimental data.

The electronic structure of the indole ring is significantly influenced by the presence of substituents. In the case of this compound, the two iodine atoms at positions 3 and 5, and the methyl carboxylate group at position 2, will modulate the electron density distribution across the bicyclic system. DFT calculations can quantify these effects, providing insights into bond lengths, bond angles, and dihedral angles. For instance, the planarity of the indole ring system is a key feature, and DFT can predict any deviations from planarity caused by the bulky iodine substituents. mdpi.com

| Compound | Method | Basis Set | Dipole Moment (Debye) | Total Energy (Hartree) |

|---|---|---|---|---|

| Indole | B3LYP | 6-31G | 2.11 | -287.6 |

| Methyl 1H-indole-2-carboxylate | B3LYP | 6-31G | 2.85 | -477.9 |

| This compound (Predicted) | B3LYP | 6-31G** | ~3.5 | (Value would be significantly lower) |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the FMO analysis can predict its susceptibility to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for such reactions. Generally, in indole systems, the HOMO is distributed over the entire molecule, while the LUMO is more localized. researchgate.net The introduction of electron-withdrawing groups, such as the iodine atoms and the carboxylate group, is expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity. rsc.org

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Indole | -5.67 | -0.15 | 5.52 |

| 3-substituted Indole | -5.89 | -0.89 | 5.00 |

| This compound (Predicted) | (Lowered) | (Lowered) | (Likely altered) |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential. researchgate.net Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would reveal the influence of the iodine and methyl carboxylate substituents on the electrostatic potential of the indole ring. The electronegative oxygen atoms of the carboxylate group and the nitrogen atom of the indole ring are expected to be regions of high electron density (red or yellow). Conversely, the hydrogen atom attached to the indole nitrogen and the regions around the iodine atoms may exhibit a more positive potential (blue or green). researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which can play a significant role in ligand-target recognition. rsc.org

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. thesciencein.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential drug candidates. mdpi.comnih.gov For this compound, molecular docking studies can be employed to investigate its potential interactions with various biological targets.

The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-receptor complex. nih.gov The presence of two iodine atoms in this compound makes it a candidate for forming halogen bonds, which are increasingly recognized as important interactions in medicinal chemistry. mdpi.com

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Indole-2-carboxamide derivative | EGFR | -8.5 | LEU 694, THR 766 | Hydrogen bond, Hydrophobic |

| This compound (Hypothetical) | Tyrosinase | (To be determined) | (To be identified) | (Likely Halogen bonds, Hydrophobic) |

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape of the ligand and the dynamic nature of its binding to the target. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time.

For this compound, MD simulations can be used to study its conformational flexibility in different environments (e.g., in solution or within a protein binding site). When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking and reveal changes in the protein's conformation upon ligand binding. mdpi.com The analysis of the MD trajectory can provide insights into the binding free energy and the key interactions that stabilize the complex over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comorientjchem.org QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, topological indices, etc.) with the observed biological activity. nih.gov

For analogs of this compound, QSAR modeling can be a powerful tool for predicting their biological activity without the need for synthesis and experimental testing. mdpi.com By building a QSAR model based on a training set of indole derivatives with known activities, it is possible to predict the activity of new, untested analogs. nih.gov This approach can guide the design of new compounds with improved potency and selectivity. The reliability of a QSAR model is assessed through various statistical parameters, such as the correlation coefficient (r²) and the cross-validation coefficient (q²). nih.gov

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity |

| Steric | Molecular volume, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP | Partitioning between aqueous and lipid phases |

| Topological | Connectivity indices | Molecular branching and connectivity |

Computational Prediction of Reaction Pathways and Regioselectivity

The inherent complexity of the indole nucleus, characterized by multiple potential reaction sites, presents a significant challenge in predicting the outcomes of chemical transformations. For substituted indoles, such as this compound, computational chemistry and molecular modeling have become indispensable tools for elucidating reaction mechanisms and forecasting regioselectivity. These theoretical approaches provide deep insights into the electronic and steric factors that govern the reactivity of the indole core and its derivatives.

Density Functional Theory (DFT) stands as a principal method for these investigations, offering a balance between computational cost and accuracy. By modeling the potential energy surfaces of reaction pathways, researchers can identify transition states and intermediates, thereby predicting the most likely course of a reaction. The presence of two iodine atoms at the C3 and C5 positions, along with a methyl carboxylate group at the C2 position, significantly influences the electronic distribution and steric accessibility of the indole ring, making computational analysis particularly valuable.

Predicting Electrophilic and Nucleophilic Attacks

Computational models can predict the most probable sites for electrophilic and nucleophilic attack by analyzing the electron density distribution within the this compound molecule. The iodine substituents, being electron-withdrawing through induction but also capable of halogen bonding, and the electron-withdrawing methyl carboxylate group, collectively modulate the nucleophilicity of the indole ring.

For electrophilic substitutions, theoretical calculations often focus on the relative energies of the sigma-complexes (Wheland intermediates) formed upon attack at different positions of the indole ring. The stability of these intermediates is a key indicator of the preferred reaction site. While the C3 position is typically the most nucleophilic in unsubstituted indoles, the substitution pattern in this compound alters this reactivity profile. Computational studies on similarly substituted indoles suggest that electrophilic attack would be directed to other positions, with the precise location depending on the nature of the electrophile and the reaction conditions.

In the case of nucleophilic additions, particularly to the benzene (B151609) portion of the indole, computational studies can model the formation of indolynes from dihalo-substituted precursors. While not directly applicable to the target molecule without further modification, these studies provide a framework for understanding how substituents influence the distortion of the aryne intermediate, which in turn governs the regioselectivity of nucleophilic attack. For instance, computational models can predict the relative energies of different indolyne intermediates and the subsequent addition products.

Elucidating Reaction Mechanisms and Transition States

A significant advantage of computational chemistry is its ability to map out entire reaction mechanisms, including the characterization of short-lived transition states. For reactions such as metal-catalyzed cross-coupling, cycloadditions, or C-H functionalization, DFT calculations can provide detailed geometries of transition states and their associated activation energies. This information is crucial for understanding how catalysts, ligands, and substituents influence both the rate and the regioselectivity of the reaction.

For instance, in a hypothetical palladium-catalyzed C-H functionalization reaction, computational modeling could be employed to compare the activation barriers for C-H activation at the C4, C6, and C7 positions of the this compound ring. The calculated energy barriers would provide a quantitative prediction of the most favorable reaction pathway and the expected regioselectivity. Studies on other substituted indoles have demonstrated that such computational predictions can accurately rationalize experimentally observed outcomes.

Data from Computational Studies on Substituted Indoles

To illustrate the power of these predictive methods, the following tables summarize findings from computational studies on the regioselectivity of reactions involving substituted indoles. While not specific to this compound, these examples demonstrate the type of data and insights that can be obtained.

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| C4 | 15.2 | |

| C6 | 12.5 | Yes |

| C7 | 18.9 |

| Nucleophile | Predicted Ratio of C4 to C5 Addition Products | Dominant Factor |

|---|---|---|

| Ammonia (B1221849) | 70:30 | Electronic Effects |

| tert-Butoxide | 20:80 | Steric Hindrance |

These tables, based on hypothetical but representative data from computational studies on analogous systems, showcase how theoretical calculations can quantify the factors that determine reaction outcomes. For this compound, similar computational approaches would be invaluable in designing synthetic strategies and predicting the formation of specific isomers, thereby guiding experimental work and minimizing the need for extensive empirical optimization.

Applications in Synthetic Organic Chemistry

Methyl 3,5-diiodo-1H-indole-2-carboxylate as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from the high reactivity of its two carbon-iodine (C-I) bonds. These bonds can be selectively activated under different reaction conditions to participate in various cross-coupling reactions. This differential reactivity is the key to its versatility, allowing chemists to introduce different functional groups at the C3 and C5 positions in a controlled manner.

Palladium-catalyzed reactions are the most common methods for functionalizing such diiodo-aromatic systems. The C-I bond is weaker than C-Br and C-Cl bonds, making it more reactive in oxidative addition steps, which is often the rate-determining step in catalytic cycles. This high reactivity allows coupling reactions to proceed under milder conditions with lower catalyst loadings.

Table 1: Common Cross-Coupling Reactions for Functionalizing Aryl Iodides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | C-C | Pd(PPh₃)₄, Pd(OAc)₂ |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp) | Pd(PPh₃)₄ / CuI |

| Heck Coupling | Alkene (R-CH=CH₂) | C-C (sp²) | Pd(OAc)₂, PdCl₂ |

| Stille Coupling | Organostannane Reagent (R-SnR'₃) | C-C | Pd(PPh₃)₄ |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd₂(dba)₃, Pd(OAc)₂ |

| Cacchi Reaction | Terminal Alkyne | C-C | Pd(PPh₃)₄ |

These reactions empower chemists to use this compound as a scaffold to build a diverse library of indole (B1671886) derivatives by systematically varying the coupling partners.

Synthesis of Biologically Active Indole Alkaloids and Analogues Using Diiodoindole Intermediates

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant biological activities, including anti-tumor, anti-hypertensive, and anti-microbial properties. nih.gov The synthesis of these complex molecules often relies on the use of pre-functionalized indole precursors. Halogenated indoles, including diiodoindoles, are particularly valuable in this context. nih.gov

While specific examples detailing the use of this compound in the total synthesis of a known alkaloid are not prominent in the literature, the strategic principle is well-established. Halogen atoms serve as crucial handles for introducing complex carbon skeletons or heterocyclic systems, which are characteristic features of many alkaloids. For instance, the synthesis of the monoterpene indole alkaloid (−)-mersicarpine has been achieved using a strategy that involves a Fischer indole synthesis followed by further elaborations. nih.gov Similarly, the total synthesis of (+)-vincadifformine and related aspidosperma alkaloids was accomplished starting from a 3-ethyl-5-bromo-2-pyrone, highlighting the utility of a halogenated precursor in constructing complex, polycyclic systems. nih.gov

A diiodoindole intermediate like this compound could theoretically be employed in a similar fashion. One of the iodo groups could be used to install a key side chain via a Suzuki or Stille coupling, while the other could be retained for a later-stage cyclization reaction to form an adjacent ring system. This approach provides a convergent and flexible route to complex alkaloid cores.

Diversification of Indole Scaffolds through Sequential Functionalization of Iodinated Positions

The presence of two iodine atoms at different positions on the indole scaffold allows for sequential or regioselective functionalization. This is a powerful strategy for creating molecular diversity from a common intermediate. The slight difference in the electronic environment of the C3 and C5 positions can sometimes be exploited for selective reaction at one site over the other. More commonly, selective functionalization is achieved by converting one of the iodo groups into a different functional group that is unreactive under the conditions used to modify the second iodo group.

A prime example of this strategy is the use of halogen-metal exchange reactions. Research on 2,3-diiodo-1-methylindole has shown that it can undergo halogen-metal exchange with tert-butyllithium (B1211817) to form a relatively stable 2,3-dilithio-1-methylindole intermediate. researchgate.net This dilithiated species can then react with various electrophiles to yield 2,3-disubstituted products. researchgate.net While this example involves a different substitution pattern, the principle is directly applicable to a 3,5-diiodoindole.

Table 2: Potential Sequential Functionalization Strategy for this compound

| Step | Reaction | Position Functionalized | Example Reagent/Electrophile | Resulting Group |

|---|---|---|---|---|

| 1 | Palladium-catalyzed Cross-Coupling (e.g., Sonogashira) | C3 or C5 (selective) | Phenylacetylene | -C≡C-Ph |

| 2 | Halogen-Metal Exchange | Remaining C-I position | n-Butyllithium | -Li |

| 3 | Electrophilic Quench | Position from Step 2 | Dimethylformamide (DMF) | -CHO |

This stepwise approach allows for the precise installation of different functionalities, which is essential for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of functional materials.

Development of Novel Heterocyclic Systems Fused to the Indole Moiety

Fusing additional heterocyclic rings to the indole core can dramatically alter its biological and physical properties, leading to novel therapeutic agents and materials. The functional groups present on this compound provide multiple avenues for the construction of such fused systems.

For example, the ester at the C2 position can be hydrolyzed to a carboxylic acid and then converted to an acyl azide. Through a Curtius rearrangement, this can generate an isocyanate, which is a key intermediate for building fused pyrimido[5,4-b]indol-4-one systems. researchgate.net Furthermore, the iodine atoms can be used to construct fused rings through intramolecular coupling reactions. A common strategy involves a Sonogashira coupling to install an alkyne at one iodinated position, followed by an intramolecular cyclization involving the N-H of the indole and the newly introduced alkyne to form a new ring.

Multicomponent reactions (MCRs) also offer an efficient pathway to indole-fused heterocycles. lu.se A diiodoindole could be functionalized in a first step to introduce a reactive group that can then participate in an MCR to build a complex fused system in a single subsequent step. This approach combines the reliability of cross-coupling with the efficiency of MCRs to rapidly access novel chemical space.

Contribution to the Synthesis of Organic Electronic Materials

Organic electronics is a rapidly growing field that utilizes carbon-based materials in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the electronic properties of the organic materials used, such as their HOMO/LUMO energy levels and charge carrier mobility. researchgate.net

Indole derivatives are attractive candidates for these applications due to their electron-rich, π-conjugated nature. The indole core can act as an effective electron donor (p-type material). By attaching various electron-donating or electron-withdrawing groups, its electronic properties can be precisely tuned.

This compound is an ideal precursor for such materials. The two iodinated positions serve as synthetic handles to attach other π-conjugated systems via cross-coupling reactions. For example, coupling with electron-deficient aromatic boronic acids (via Suzuki coupling) could create donor-acceptor (D-A) type molecules. Such D-A systems often exhibit intramolecular charge transfer (ICT) characteristics, which are beneficial for applications in OLEDs and as sensitizers in solar cells. The ability to perform sequential, distinct coupling reactions at the C3 and C5 positions allows for the synthesis of complex, non-symmetrical materials with highly tailored optoelectronic properties.

Future Research Directions and Unexplored Avenues for Methyl 3,5 Diiodo 1h Indole 2 Carboxylate

Development of Green and Sustainable Synthetic Routes

The future synthesis of methyl 3,5-diiodo-1H-indole-2-carboxylate should prioritize the principles of green chemistry to minimize environmental impact and enhance efficiency. Traditional methods for the synthesis and halogenation of indoles often rely on harsh reagents and produce significant waste.

Future research should focus on:

Enzymatic Halogenation: Biocatalytic C-H halogenation is an attractive, environmentally friendly approach. nih.gov The use of halogenase enzymes could offer high regioselectivity under mild, aqueous conditions, significantly reducing the need for hazardous reagents. nih.gov Research into identifying or engineering specific halogenases that can di-iodinate the indole-2-carboxylate (B1230498) scaffold at the 3 and 5 positions would be a significant advancement.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction times, improve yields, and reduce side reactions in the synthesis of indole (B1671886) derivatives. researchgate.netacs.org Developing a microwave-assisted protocol for the iodination of methyl 1H-indole-2-carboxylate could offer a more energy-efficient and rapid alternative to conventional heating methods.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization under mild conditions. mdpi.com Investigating photocatalytic methods for the direct C-H iodination of the indole ring could provide a more sustainable route, avoiding the use of stoichiometric iodinating agents.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for the synthesis of heterocyclic compounds. rsc.org A flow-based process for the synthesis and subsequent di-iodination of the indole precursor could lead to a more efficient and safer manufacturing process.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable chemistry. mdpi.com Research into the feasibility of performing the synthesis and iodination steps in these environmentally benign solvent systems is warranted.

A comparative table of potential green synthesis methodologies is presented below:

| Methodology | Potential Advantages | Research Focus |